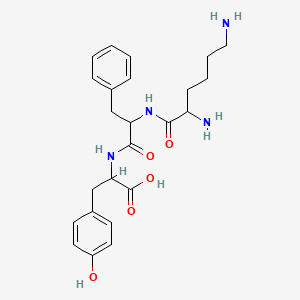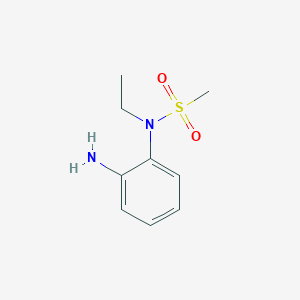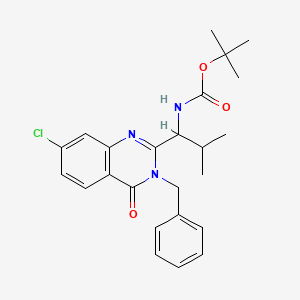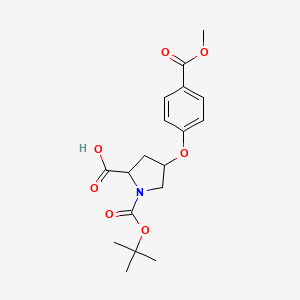
H-beta-HoMet-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-HoMet-OH.HCl typically involves the use of preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This method is robust and versatile, allowing for the purification of compounds from complex mixtures. The process involves the use of various modes such as normal-phase, reversed-phase, size exclusion, and ion-exchange .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of preparative HPLC can be scaled up for industrial applications. This involves the use of large columns, high sample loading, and high flow rates to purify the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
H-beta-HoMet-OH.HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the reaction of this compound with a base such as sodium hydroxide (NaOH) can result in the formation of a salt and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of this compound with an oxidizing agent may result in the formation of an oxidized derivative of the compound .
Applications De Recherche Scientifique
H-beta-HoMet-OH.HCl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of H-beta-HoMet-OH.HCl involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with biological molecules such as proteins and nucleic acids, influencing their structure and function .
Comparaison Avec Des Composés Similaires
H-beta-HoMet-OH.HCl can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
H-D-beta-HoMet-OH: This compound is similar in structure but lacks the hydrochloride component.
H-beta-HoMet-OH: This compound is similar but may have different functional groups or substituents.
The uniqueness of this compound lies in its specific chemical structure, which includes the hydrochloride component, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
3-amino-5-methylsulfanylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNAMZKRVSJSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)






![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)





![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
